1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-methoxyphenyl)urea
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Overview
Description
1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-methoxyphenyl)urea is a synthetic organic compound with the molecular formula C20H28N4O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-methoxyphenyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxyphenyl isocyanate with a suitable amine precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the urea linkage .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Advanced techniques like flow chemistry and automated synthesis platforms can be employed to optimize the production process and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-methoxyphenyl)urea has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-2-(dimethylamino)-4-morpholinobutyrophenone: A photoinitiator used in polymerization reactions.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound with similar structural features and applications in organic synthesis.
Uniqueness
Properties
IUPAC Name |
1-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c1-23(2)16-12-10-15(11-13-16)18(24(3)4)14-21-20(25)22-17-8-6-7-9-19(17)26-5/h6-13,18H,14H2,1-5H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIORTDKQCBWOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC=C2OC)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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